

Core Characteristics & Role of TCO-PEG₃-CH₂CONHS

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Compound Focus: Tco peg3 CH2conhs

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TCO-PEG₃-CH₂CONHS is a heterobifunctional linker that integrates a **trans-cyclooctene (TCO)** bioorthogonal handle with an **N-hydroxysuccinimide (NHS) ester** for amine coupling [1]. Its key feature is participation in the **Inverse Electron-Demand Diels-Alder (IEDDA) reaction** with tetrazines, the fastest known bioorthogonal ligation [2] [3] [4].

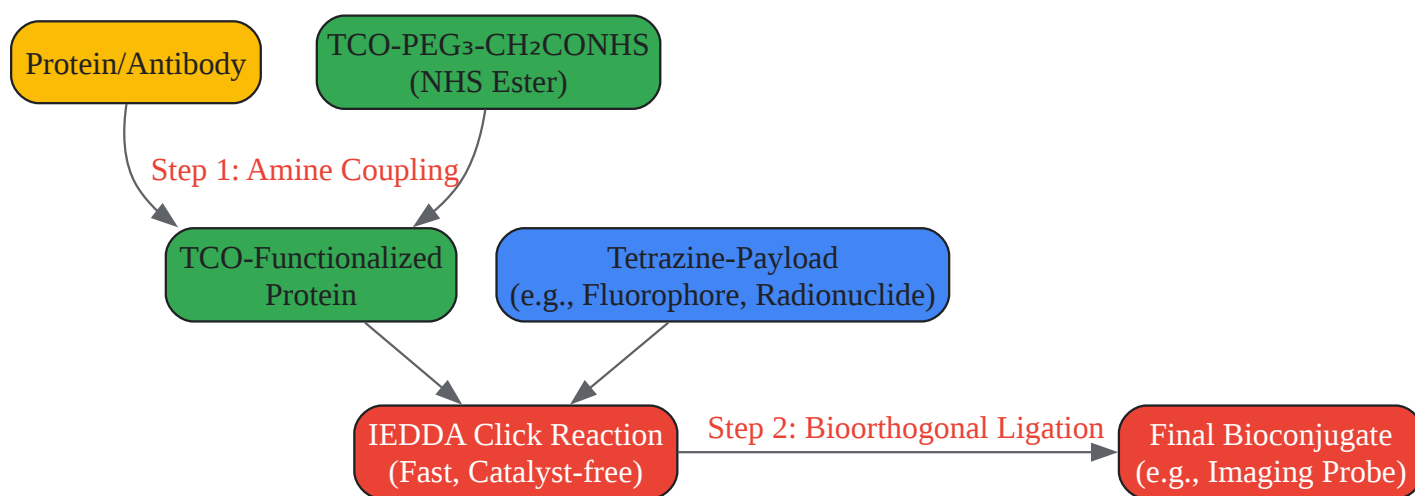
The table below summarizes its core properties:

Property	Specification
Chemical Formula	Information not explicitly listed in search results
Molecular Weight	456.49 g/mol [1]
Purity	≥98% [1]
Physical Form	Information not explicitly listed in search results
TCO Reactivity	IEDDA reaction with 1,2,4,5-Tetrazines [2] [3]
NHS Ester Reactivity	Acylation of primary amines (e.g., lysine residues on proteins) [1]
Key Feature	PEG ₃ spacer improves solubility, reduces aggregation, and enhances stability [1].

Mechanism and Conjugation Workflow

The utility of TCO-PEG₃-CH₂CONHS stems from its two reactive groups, which enable a simple, two-step conjugation strategy to link biological molecules (like antibodies) with various payloads (like radionuclides or fluorescent dyes).

The following diagram illustrates the reaction mechanism and the typical experimental workflow for creating a functional conjugate, such as a radioimmunoconjugate for imaging.



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Diagram of the two-step TCO conjugation and IEDDA reaction workflow.

Experimental Protocol for Antibody Conjugation

Based on the methodology from the search results [5], here is a detailed protocol for conjugating TCO-PEG₃-CH₂CONHS to a monoclonal antibody like rituximab.

Step 1: TCO Functionalization of the Antibody

- **Preparation:** Dissolve the antibody (e.g., rituximab) in a suitable buffer like phosphate-buffered saline (PBS) at pH 7.2–7.4. Note that amine-containing buffers (e.g., Tris) must be avoided as they compete for the NHS ester.

- **Reaction:** Add a solution of TCO-PEG₃-CH₂CONHS in anhydrous DMSO dropwise to the antibody solution with gentle stirring. A typical molar excess of TCO linker to antibody is between 5:1 and 20:1, which should be optimized to control the degree of labeling.
- **Incubation:** Allow the reaction to proceed for 2 hours at room temperature or 2–4 hours at 4°C with constant shaking (e.g., 400 rpm) [5].
- **Purification:** Purify the TCO-modified antibody from unreacted linker and organic solvent using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against PBS.

Step 2: Conjugation via IEDDA Reaction

- **Pre-targeting:** Administer the TCO-modified antibody in vivo. Allow sufficient time (e.g., 24-48 hours) for the antibody to accumulate in the target tissue (e.g., tumors) and clear from circulation [5].
- **Cleavage Trigger:** Inject the tetrazine probe (e.g., Tz-1). The IEDDA reaction will cleave the radionuclide-chelate complex from circulating antibodies [5].
- **Rapid Clearance:** The cleaved, small radionuclide complex is rapidly excreted through the kidneys into the bladder, significantly reducing background signal in non-target organs [5].

Key Applications in Drug Development

The TKO strategy and similar approaches using TCO linkers have significant translational potential, particularly in these areas:

- **Improved RadioimmunoPET Imaging:** The TKO method tackles the slow blood clearance of full-length antibodies. By cleaving the radionuclide from non-targeted antibodies, it drastically improves target-to-background ratios, enabling high-contrast imaging as early as 24 hours post-injection [5].
- **Pretargeted Strategies:** The exceptional speed and selectivity of the IEDDA reaction make it ideal for pretargeting. This separates the targeting step (antibody delivery) from the imaging/therapy step (payload delivery), minimizing radiation exposure to healthy tissues [3].
- **Flexible Payload Attachment:** The TCO-tetrazine chemistry is highly versatile. Besides radionuclides for PET/SPECT, the tetrazine can be conjugated to fluorescent dyes for intraoperative imaging, drugs for targeted therapy, or other functional molecules [6] [4].

Performance Data from Research

The table below summarizes key quantitative findings from the "Tetrazine KnockOut" (TKO) study [5], which exemplifies the application of TCO-based linkers.

Parameter	Experimental Finding	Experimental Context
In Vitro Cleavage	>70% cleavage within 30 min	Incubation of [89Zr]Zr-DFO-TCO-rituximab with tetrazine (Tz-1) [5]
In Vivo Clearance	>50% decrease in radioactivity	Reduction in non-target organs after tetrazine injection in rodent models [5]
Imaging Contrast	>2-fold increase	Improvement in target-to-background ratio at 24h compared to non-treated groups [5]

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References

1. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]
2. Tetrazine bioorthogonal chemistry derived in vivo imaging [pmc.ncbi.nlm.nih.gov]
3. Recent Advances in Bioorthogonal Click Chemistry for ... [pmc.ncbi.nlm.nih.gov]
4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
5. A biorthogonal chemistry approach for high-contrast ... [pmc.ncbi.nlm.nih.gov]
6. TCO-PEG3-SS-PEG3-TCO [conju-probe.com]

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